molecular formula C18H16FN3 B4524372 3-Pyridazinamine, 6-(4-fluorophenyl)-N-(2-phenylethyl)- CAS No. 1018165-92-8

3-Pyridazinamine, 6-(4-fluorophenyl)-N-(2-phenylethyl)-

Cat. No.: B4524372
CAS No.: 1018165-92-8
M. Wt: 293.3 g/mol
InChI Key: QHSUGSDXKYRMCZ-UHFFFAOYSA-N
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Description

3-Pyridazinamine, 6-(4-fluorophenyl)-N-(2-phenylethyl)- is a chemical compound that belongs to the class of pyridazinamine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinamine, 6-(4-fluorophenyl)-N-(2-phenylethyl)- typically involves multi-step organic reactions One common approach is the condensation of 4-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization with a suitable reagent to form the pyridazine ring

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinamine, 6-(4-fluorophenyl)-N-(2-phenylethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction of the pyridazine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridazinamine, 6-(4-fluorophenyl)-N-(2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridazinamine derivatives: Compounds with similar pyridazine core structures but different substituents.

    4-Fluorophenyl derivatives: Compounds containing the 4-fluorophenyl group with various functional groups attached.

    N-(2-Phenylethyl) derivatives: Compounds with the N-(2-phenylethyl) group and different core structures.

Uniqueness

3-Pyridazinamine, 6-(4-fluorophenyl)-N-(2-phenylethyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-(2-phenylethyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3/c19-16-8-6-15(7-9-16)17-10-11-18(22-21-17)20-13-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSUGSDXKYRMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501214522
Record name 6-(4-Fluorophenyl)-N-(2-phenylethyl)-3-pyridazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018165-92-8
Record name 6-(4-Fluorophenyl)-N-(2-phenylethyl)-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018165-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Fluorophenyl)-N-(2-phenylethyl)-3-pyridazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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